Gtp 14564
Description
Significance of Receptor Tyrosine Kinases in Oncogenesis
Receptor Tyrosine Kinases are a family of cell surface receptors that play pivotal roles in regulating a wide array of essential cellular processes, including growth, differentiation, proliferation, motility, adhesion, survival, and apoptosis. oup.come-century.us They act as crucial intermediaries in numerous cellular pathways. mdpi.com RTKs typically consist of an extracellular ligand-binding domain, a single transmembrane domain, and an intracellular protein kinase core containing an ATP-binding cleft. oup.commdpi.com
Dysregulation of RTK signaling is a significant factor in the pathogenesis of many aggressive cancers. oup.com Oncogenic signaling by RTKs can arise from various genetic alterations such as point mutations, chromosomal rearrangements, structural variations, and gene amplification within the cancer genome. nih.govresearchgate.net These alterations can lead to constitutively active receptors that signal independently of ligand binding or receptors lacking normal auto-inhibitory regulation, resulting in dysregulated signaling and the unchecked overdrive of oncogenic pathways. nih.gov This constitutive activation can confer oncogenic properties upon normal cells and initiate tumorigenesis. e-century.usresearchgate.net
Overview of Class III Receptor Tyrosine Kinases as Therapeutic Targets
The RTK superfamily is diverse, comprising 58 identified RTKs subdivided into 20 subfamilies. oup.com The Class III RTK subfamily includes important members such as Platelet-Derived Growth Factor Receptors (PDGFRs), Colony-Stimulating Factor 1 Receptor (CSF1R/c-Fms), Stem Cell Factor Receptor (SCFR/c-KIT), and Fms-Like Tyrosine Kinase 3 (FLT3). wikipedia.orgguidetoimmunopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.orgnih.gov These receptors are involved in critical processes, particularly in hematopoiesis. nih.govresearchgate.net
Due to their fundamental roles in cell growth, survival, and differentiation, and the frequent observation of activating mutations or overexpression in various malignancies, Class III RTKs have emerged as promising therapeutic targets in cancer. mdpi.comnih.govashpublications.org Targeting these aberrant kinases with small molecule inhibitors or antibodies can disrupt the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis. mdpi.comnih.gov
Historical Context of Small Molecule Inhibitors in Oncology Research
The development of tumor treatment strategies targeting protein kinases has been an area of interest since the 1980s. mdpi.com The advent of targeted therapy, particularly the use of selective kinase inhibitors, marked a significant revolution in cancer treatment. nih.gov This approach was fueled by discoveries in immunology, cell biology, and molecular biology that illuminated the molecular mechanisms underlying neoplastic transformation and allowed for the identification of specific molecular targets. nih.gov
Small molecule kinase inhibitors (SMKIs) represent a rapidly evolving class of anticancer drugs. mdpi.comresearchgate.net These agents typically target the highly conserved ATP-binding pocket within the kinase domain, thereby inhibiting the phosphorylation activity required for downstream signaling. mdpi.comnih.govmdpi.com Since the approval of the first tyrosine kinase inhibitor, imatinib, in 2001, numerous small-molecule targeted drugs have been developed and approved for various malignancies, highlighting the impact of this research avenue. researchgate.netresearchgate.net
GTP 14564 as a Foundational Tyrosine Kinase Research Probe
Within the landscape of RTK research, specific chemical compounds serve as valuable probes to investigate kinase function and validate therapeutic hypotheses. This compound is recognized as a research probe, specifically characterized as a selective inhibitor of Class III receptor tyrosine kinases. guidetoimmunopharmacology.orgcaymanchem.comrndsystems.com Its chemical name is 3-phenyl-1H-benzofuro[3,2-c]pyrazole, and it has a molecular weight of 234.25 g/mol . rndsystems.comciteab.com The compound is a reversible and ATP-competitive inhibitor of Class III RTKs. guidetoimmunopharmacology.org
This compound has been utilized in research to explore the effects of inhibiting key Class III RTKs such as c-Fms, c-Kit, and FLT3, including its constitutively active internal tandem duplication (ITD) mutant form, as well as PDGFRβ. caymanchem.comrndsystems.com Its selective inhibitory profile against these kinases, while showing no significant activity against a panel of non-receptor tyrosine and serine/threonine kinases, makes it a useful tool for dissecting the roles of Class III RTK signaling in various biological contexts, particularly in the study of leukemia cells expressing activated FLT3. caymanchem.comrndsystems.comnih.gov
Detailed research findings on this compound highlight its inhibitory potencies against specific Class III RTKs:
| Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|
| c-Fms | 0.3 | caymanchem.comrndsystems.com |
| c-Kit | 0.3 | caymanchem.comrndsystems.com |
| ITD-FLT3 | 0.3 | caymanchem.comrndsystems.com |
| FLT3 | 0.3 | rndsystems.com |
| PDGFRβ | 1 | caymanchem.comrndsystems.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-[1]benzofuro[3,2-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-2-6-10(7-3-1)13-15-14(17-16-13)11-8-4-5-9-12(11)18-15/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQLVVLATXPWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188363 | |
| Record name | GTP 14564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34823-86-4 | |
| Record name | GTP 14564 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034823864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GTP 14564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical Pharmacological Characterization of Gtp 14564
In Vitro Inhibitory Efficacy against Class III Receptor Tyrosine Kinases
GTP 14564 has been identified as a potent inhibitor of several members of the class III RTK family, which are crucial mediators of cellular proliferation, differentiation, and survival.
Selective Inhibition of Fms-Like Tyrosine Kinase 3 (FLT3) Kinase Activity
This compound demonstrates direct inhibitory action against the kinase activity of wild-type Fms-like tyrosine kinase 3 (FLT3). molnova.com In enzymatic assays, the compound inhibits FLT3 with a half-maximal inhibitory concentration (IC50) of 0.3 µM. merckmillipore.com This inhibition is achieved through competitive binding at the ATP pocket of the kinase domain. merckmillipore.com
Inhibitory Potency against c-Kit Receptor Tyrosine Kinase
The compound is also a potent inhibitor of the c-Kit receptor, another key member of the class III RTK family. scbt.comresearchgate.net Research has established that this compound inhibits the kinase activity of c-Kit with an IC50 value of 0.3 µM, identical to its potency against FLT3. merckmillipore.com This activity was demonstrated in studies where this compound was used to probe the role of c-Kit in signaling pathways. nih.gov
Evaluation of Activity against Colony Stimulating Factor 1 Receptor (c-Fms)
The inhibitory spectrum of this compound extends to the Colony Stimulating Factor 1 Receptor (c-Fms or CSF1R). It has been shown to be a potent inhibitor of c-Fms kinase activity, exhibiting an IC50 value of 0.3 µM in in vitro assays. merckmillipore.comresearchgate.net
Assessment of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Modulation
This compound also modulates the activity of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), albeit with lower potency compared to other class III RTKs. The reported IC50 value for the inhibition of PDGFRβ is 1.0 µM. merckmillipore.comresearchgate.net The compound's selectivity profile indicates it does not significantly affect other kinases such as KDR, EGFR, HER2, Abl, Src, PKA, AKT, PKC, MEK, or ERK1/2 at concentrations up to 10 µM. merckmillipore.com
Table 1: In Vitro Inhibitory Efficacy of this compound against Class III RTKs
| Target Kinase | IC50 (µM) |
|---|---|
| FLT3 (Wild-Type) | 0.3 |
| c-Kit | 0.3 |
| c-Fms (CSF1R) | 0.3 |
| PDGFRβ | 1.0 |
| FLT3 (ITD-Mutant) | 0.3 |
Comparative Analysis of this compound Activity on FLT3 Mutational Variants
A significant focus of the preclinical evaluation of this compound has been its activity against oncogenic mutations of FLT3, which are prevalent in acute myeloid leukemia (AML).
Differential Inhibition of Internal Tandem Duplication (ITD)-FLT3
While this compound suppresses the kinase activities of wild-type FLT3 and the constitutively active internal tandem duplication mutant (ITD-FLT3) with equal potency (IC50 = 0.3 µM), it demonstrates a remarkable selective cytotoxic effect against cells expressing the ITD-FLT3 variant. merckmillipore.comnih.gov
In cell-based assays, this compound inhibited the growth of interleukin-3 (IL-3)-independent Ba/F3 cells expressing ITD-FLT3 at a concentration of 1 µM. nih.gov In contrast, a 30-fold higher concentration was necessary to inhibit the FLT3 ligand-dependent growth of Ba/F3 cells expressing wild-type FLT3. nih.gov This selective cytotoxicity is not due to differential enzyme inhibition but rather to the distinct signaling pathways utilized by the two receptor forms. ITD-FLT3 signaling relies heavily on the STAT5 pathway for its proliferative signals, which is highly sensitive to inhibition by this compound. nih.gov Conversely, wild-type FLT3 primarily utilizes the MAPK pathway, which is less sensitive to the effects of the compound. nih.gov This differential pathway dependency results in the observed selective cytotoxicity against leukemia cells harboring the ITD-FLT3 mutation. nih.gov
Table 2: Cellular Growth Inhibition by this compound
| Cell Line | FLT3 Status | Effective Concentration for Growth Inhibition |
|---|---|---|
| Ba/F3 | ITD-FLT3 | 1 µM |
| Ba/F3 | Wild-Type FLT3 | ~30 µM |
Effects on Wild-Type (wt)-FLT3 Signaling Dynamics
This compound has been identified as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase. While it demonstrates significant activity against both wild-type FLT3 (wt-FLT3) and its constitutively active internal tandem duplication mutant (ITD-FLT3), the cellular consequences of this inhibition differ. Research indicates that this compound suppresses the kinase activities of both wt-FLT3 and ITD-FLT3 with equal potency. nih.gov However, the concentration of this compound required to inhibit the FLT3 ligand-dependent growth of Ba/F3 cells expressing wt-FLT3 is significantly higher—reportedly 30-fold greater—than that needed to inhibit the growth of Ba/F3 cells expressing the ITD-FLT3 mutation. nih.gov
This disparity in growth inhibition suggests that the downstream signaling pathways utilized by wt-FLT3 and ITD-FLT3 for proliferation are distinct. nih.gov Studies analyzing the downstream targets of FLT3 have revealed that while STAT5 activation is crucial for the growth signaling of ITD-FLT3, wt-FLT3 appears to predominantly rely on the MAPK pathway to transmit its proliferative signals. nih.gov The inhibitory concentration (IC₅₀) of this compound against wt-FLT3 has been reported to be 0.3 μM.
Table 1: Comparative Effects of this compound on wt-FLT3 and ITD-FLT3
| Feature | Wild-Type (wt)-FLT3 | ITD-FLT3 |
|---|---|---|
| Kinase Activity Inhibition | Equally suppressed as ITD-FLT3 nih.gov | Equally suppressed as wt-FLT3 nih.gov |
| Growth Inhibition | Requires 30-fold higher concentration nih.gov | Inhibited at lower concentrations nih.gov |
| Primary Proliferation Pathway | MAPK Pathway nih.gov | STAT5 Pathway nih.gov |
| IC₅₀ (Kinase Inhibition) | 0.3 μM | 0.3 μM |
Specificity Profile Across Non-Targeted Kinases
This compound is characterized as a selective inhibitor of class III receptor tyrosine kinases. Its specificity has been evaluated against a panel of other kinases, demonstrating a distinct profile.
Preclinical data indicate that this compound does not exhibit significant inhibitory activity against either Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2). The IC₅₀ values for this compound against both EGFR and HER2 are reported to be greater than 10 μM, signifying a lack of potent inhibition at clinically relevant concentrations. rndsystems.com
The specificity of this compound extends to non-receptor tyrosine kinases as well. It has been shown to have no significant activity against the ABL and SRC kinases. rndsystems.com The IC₅₀ values for both ABL and SRC are reported to be above 10 μM, indicating a low potential for off-target inhibition of these kinases. rndsystems.com
Further profiling of this compound has been conducted against a selection of key serine/threonine kinases. The compound has been found to lack significant activity against Protein Kinase A (PKA), Akt (also known as Protein Kinase B), Protein Kinase C (PKC), MEK1, and ERK1/2. rndsystems.com For all of these serine/threonine kinases, the reported IC₅₀ values for this compound are in excess of 10 μM. rndsystems.com
Table 2: Specificity Profile of this compound Against Non-Targeted Kinases
| Kinase Family | Kinase | IC₅₀ (μM) |
|---|---|---|
| Receptor Tyrosine Kinases | EGFR | > 10 rndsystems.com |
| HER2 | > 10 rndsystems.com | |
| Non-Receptor Tyrosine Kinases | ABL | > 10 rndsystems.com |
| SRC | > 10 rndsystems.com | |
| Serine/Threonine Kinases | PKA | > 10 rndsystems.com |
| AKT | > 10 rndsystems.com | |
| PKC | > 10 rndsystems.com | |
| MEK1 | > 10 rndsystems.com | |
| ERK1 | > 10 rndsystems.com | |
| ERK2 | > 10 rndsystems.com |
Molecular and Cellular Mechanisms of Gtp 14564 Action
Elucidation of the ATP-Competitive Binding Mode of GTP 14564
This compound is characterized as a reversible and ATP-competitive inhibitor of class III receptor tyrosine kinases. guidetoimmunopharmacology.orgsigmaaldrich.com This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the ATP-binding site of the kinase domain. sigmaaldrich.com By occupying this site, this compound prevents ATP from binding, thereby inhibiting the phosphorylation activity of the kinase. sigmaaldrich.com This competitive binding mode is a common mechanism for many small molecule kinase inhibitors. reactionbiology.com
Impact of this compound on Receptor Autophosphorylation Events
Activation of receptor tyrosine kinases, such as FLT3, typically involves ligand binding followed by dimerization and autophosphorylation of tyrosine residues within the intracellular domain. aacrjournals.org This autophosphorylation is essential for the recruitment and activation of downstream signaling molecules. As an ATP-competitive inhibitor, this compound is expected to directly interfere with this autophosphorylation process by blocking the transfer of phosphate (B84403) groups from ATP to the receptor. Studies have shown that inhibition of FLT3 kinase activity using small-molecule inhibitors, including this compound, correlates with the inhibition of FLT3 phosphorylation. aacrjournals.orgresearchgate.net
Cell-Based Assays for Growth Inhibition and Apoptosis Induction
Cell-based assays have been instrumental in understanding the effects of this compound on cell growth and survival, particularly in leukemia cell lines. nih.govresearchgate.netmedchemexpress.com
Inhibition of FLT3 Ligand-Dependent Proliferation in Ba/F3 Leukemia Cells
Ba/F3 cells are a murine pro-B cell line commonly used to study the effects of growth factors and kinase inhibitors. Ba/F3 cells expressing wild-type FLT3 (BaF/wt-FLT3) are dependent on FLT3 ligand (FL) for proliferation. researchgate.net this compound has been shown to inhibit the FL-dependent proliferation of Ba/F3 cells expressing wild-type FLT3, although at higher concentrations compared to cells expressing mutant FLT3. rndsystems.comtocris.comnih.govmedchemexpress.com
Cytotoxic Effects on Interleukin-3-Independent Ba/F3 Cells Expressing ITD-FLT3
Internal tandem duplication (ITD) mutations within the juxtamembrane domain of FLT3 lead to constitutive activation of the receptor, rendering cells expressing ITD-FLT3 independent of interleukin-3 (IL-3) for growth. nih.govresearchgate.net this compound exhibits selective cytotoxic effects on IL-3-independent Ba/F3 cells expressing ITD-FLT3. nih.govresearchgate.net It inhibits the growth of these cells at significantly lower concentrations compared to Ba/F3 cells expressing wild-type FLT3. nih.govresearchgate.net This suggests that this compound is particularly effective against cells driven by constitutively active ITD-FLT3. nih.gov
Table 1: Inhibition of Cell Growth by this compound in Ba/F3 Cell Lines
| Cell Line | Growth Dependency | This compound Concentration for Inhibition | Relative Sensitivity to this compound | Source |
| BaF/wt-FLT3 | FLT3 Ligand-dependent | Higher (~30-fold higher than ITD-FLT3) | Lower | nih.gov |
| Ba/F3 expressing ITD-FLT3 | Interleukin-3-independent | 1 µM | Higher | nih.gov |
Modulation of Cell Cycle Progression by this compound
While the primary focus of research on this compound has been on its effects on proliferation and apoptosis, some studies on FLT3 inhibitors in general indicate modulation of cell cycle progression. Constitutively activated FLT3 can contribute to dysregulated cell cycle control. niph.go.jpcuni.cz Inhibiting FLT3 activity with compounds like GTP 14654 could potentially disrupt this dysregulation, although specific detailed findings on this compound's impact on cell cycle checkpoints or regulators were not extensively detailed in the provided search results.
Delineation of Downstream Signaling Pathway Modulation by this compound
Activated FLT3 signals through several intracellular pathways that promote cell survival, proliferation, and differentiation. researchgate.net Key pathways include the PI3K/Akt/mTOR pathway, the RAS/MAPK/ERK pathway, and the STAT5 pathway. nih.govresearchgate.netnih.gov
Studies using this compound have revealed that its inhibitory effects on cell growth and survival are mediated through the modulation of these downstream signaling cascades. Analysis of downstream targets of FLT3 using this compound indicated that STAT5 activation is essential for the growth signaling of ITD-FLT3. nih.gov In contrast, wild-type FLT3 appears to primarily utilize the MAPK pathway for proliferative signals. nih.gov Inhibition of FLT3 kinase by this compound leads to downregulation of mTOR signaling, which is associated with decreased survival of FLT3-mutated AML cells. nih.gov This suggests that this compound disrupts the aberrant signaling networks activated by mutant FLT3, particularly the STAT5 and PI3K/Akt/mTOR pathways, leading to reduced proliferation and potentially increased apoptosis. nih.govnih.gov
Table 2: Downstream Signaling Pathways Modulated by this compound
| Signaling Pathway | Role in FLT3 Signaling (General) | Impact of this compound Inhibition (Specific to ITD-FLT3) | Source |
| STAT5 | Essential for growth signaling of ITD-FLT3 | Inhibition of activation | nih.gov |
| MAPK/ERK | Primarily used by wt-FLT3 for proliferation | Less impacted in ITD-FLT3 compared to STAT5 | nih.gov |
| PI3K/Akt/mTOR | Promotes cell proliferation, survival, and tumor formation | Downregulation of mTOR signaling, decreased survival | nih.gov |
Critical Role of STAT5 Activation in ITD-FLT3 Signaling Sensitivity
Research indicates that STAT5 activation is essential for the growth signaling driven by ITD-FLT3. nih.gov Analysis using this compound revealed that this pathway is a key downstream target of ITD-FLT3. nih.gov The internal tandem duplication mutation in FLT3 leads to aberrant and robust constitutive STAT5 phosphorylation, which is critical for growth induction and contributes to the increased sensitivity of ITD-FLT3-expressing cells to this compound. nih.govsemanticscholar.orgresearchgate.net Specifically, the first two tyrosine residues within the ITD region have been shown to be critical for STAT5 activation and subsequent growth induction. nih.gov This highlights STAT5 as a crucial mediator of the oncogenic signaling driven by mutated FLT3 kinase. nih.gov
Differential Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway in wt-FLT3 Cells
In contrast to ITD-FLT3, wt-FLT3 appears to primarily utilize the MAPK pathway for transmitting proliferative signals, rather than the STAT5 pathway. nih.gov This differential reliance on signaling pathways between wt-FLT3 and ITD-FLT3 explains the observed selective cytotoxicity of this compound towards ITD-FLT3-expressing cells, despite the inhibitor's equal potency against the kinase activity of both FLT3 forms. nih.gov
Investigation of Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway Crosstalk
The PI3K/AKT pathway is another crucial downstream signaling cascade activated by FLT3, playing a significant role in cell proliferation, survival, and tumor formation. Activation of FLT3, including the ITD mutant, triggers the activation of PI3K, leading to the activation of AKT. nih.gov Activated AKT then promotes the activation of mTORC1, which in turn phosphorylates downstream targets involved in protein synthesis and cell proliferation. While wt-FLT3 activates the PI3K/AKT pathway in response to ligand binding, FLT3-ITD mutations have been associated with constitutive activation of this pathway. nih.gov Studies using this compound have explored its effects on mTOR signaling, a downstream effector of the PI3K/AKT pathway. nih.gov Treatment with this compound resulted in a concentration-dependent decrease in the phosphorylation of mTOR signaling proteins in FLT3-mutated AML cell lines, suggesting that mTOR signaling is an important downstream mediator of mutated FLT3 kinase. nih.gov
Analysis of SHP2 Association and its Role in FLT3-ITD Hyperproliferation
The protein tyrosine phosphatase SHP2 has been shown to constitutively associate with FLT3-ITD. researchgate.net This increased recruitment of SHP2 to FLT3-ITDs is hypothesized to contribute to the FLT3 ligand-independent hyperproliferation and STAT5 activation observed in cells expressing the mutation. researchgate.net Knockdown of SHP2 in cells expressing a specific FLT3 mutation (N51-FLT3, which also involves the juxtamembrane domain) significantly reduced proliferation, while having minimal effect on cells expressing wt-FLT3. researchgate.net This suggests a role for SHP2 in mediating the proliferative signals emanating from mutated FLT3, potentially through its influence on STAT5 signaling. researchgate.netphysiology.org
Exploration of RAS/RAF/MEK/ERK Axis Modulation
The RAS/RAF/MEK/ERK pathway is another major signaling cascade activated by FLT3. nih.gov Activated FLT3 stimulates the activation of RAS, which subsequently recruits and activates RAF kinase. Activated RAF then phosphorylates MEK, which in turn phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus to regulate gene expression. While wt-FLT3 activates this pathway upon ligand binding, FLT3-ITD mutations also drive ERK activation. researchgate.nettandfonline.com Although this compound is primarily known for its effects on STAT5 in ITD-FLT3 cells and the MAPK pathway in wt-FLT3 cells, the interplay and modulation of the RAS/RAF/MEK/ERK axis by this compound in the context of FLT3 mutations is relevant to understanding the full spectrum of its cellular effects. nih.govnih.gov Inhibition of MEK1/2 kinases has been shown to inhibit the proliferation of mutant FLT3-expressing cells and can synergize with FLT3 inhibitors. nih.gov
Mechanisms of Selective Cytotoxicity in FLT3-Mutated Leukemia Cells
The selective cytotoxicity of this compound in FLT3-mutated leukemia cells, particularly those with ITD-FLT3, stems from its differential impact on the downstream signaling pathways critical for the survival and proliferation of these cells. tocris.comnih.govjst.go.jp While this compound inhibits the kinase activity of both wt-FLT3 and ITD-FLT3, ITD-FLT3-expressing cells are significantly more reliant on the aberrant STAT5 activation driven by the mutation for their growth and survival. nih.govsemanticscholar.orgresearchgate.net this compound effectively blocks this essential STAT5 activation in ITD-FLT3 cells, leading to potent growth inhibition. caymanchem.comcaymanchem.com In contrast, wt-FLT3 cells primarily depend on the MAPK pathway for proliferation, which appears to be less sensitive to inhibition by this compound at concentrations that are cytotoxic to ITD-FLT3 cells. nih.gov This differential dependency on downstream signaling pathways confers the selective cytotoxic effect of this compound against FLT3-mutated leukemia cells. nih.gov
Here is a summary of some research findings related to this compound and FLT3:
| Cell Line / Context | FLT3 Status | This compound Concentration | Effect on Growth/Proliferation | Key Signaling Pathway Affected | Citation |
| Ba/F3 cells | ITD-FLT3 | 1 µM | Inhibited | STAT5 | nih.gov |
| Ba/F3 cells | wt-FLT3 | 30 µM | Inhibited | MAPK | nih.gov |
| BaF/ITD-FLT3 cells | ITD-FLT3 | Potent inhibition | Inhibited | Not specified | tocris.com |
| BaF/wt-FLT3 cells | wt-FLT3 | Less potent inhibition | Inhibited | Not specified | tocris.com |
| Leukemia cells stimulated with FLT3 ligand | Not specified | Not specified | Blocked proliferation | STAT5 | caymanchem.comcaymanchem.com |
| MV4-11 cells (FLT3-mutated) | Mutated | Concentration-dependent | Decreased p-mTOR, p-p70S6K, p-rpS6, p-4EBP1 | mTOR signaling | nih.gov |
| MOLM13 cells (FLT3-mutated) | Mutated | Concentration-dependent | Decreased p-mTOR, p-p70S6K, p-rpS6, p-4EBP1 | mTOR signaling | nih.gov |
| U937 cells | Wt-FLT3 | Not specified | No significant changes | mTOR signaling | nih.gov |
| Primary AML cells | FLT3-mutated | Not specified | Downregulation of mTOR signaling | mTOR signaling | nih.gov |
Translational Research and Therapeutic Implications of Gtp 14564 Findings
Potential Application of GTP 14564 as a Molecular Tool for Acute Myeloid Leukemia (AML) Research
Acute Myeloid Leukemia (AML) is a hematological malignancy often characterized by mutations in the FLT3 gene, particularly internal tandem duplications (ITDs) within the juxtamembrane domain. researchgate.netnih.gov These ITD mutations lead to constitutive activation of FLT3, contributing to enhanced cell growth and poor prognosis in 20-30% of AML patients. researchgate.netnih.govnih.gov
This compound has been identified as a kinase inhibitor with activity against FLT3, including the ITD-mutated form. researchgate.netnih.govnih.gov Studies have shown that this compound can inhibit the growth of leukemia cells expressing constitutively active FLT3-ITD. researchgate.netnih.gov The inhibitory effect of this compound on FLT3-ITD appears to be related to the suppression of downstream signaling pathways, particularly the STAT5 pathway, which is aberrantly activated by FLT3-ITD mutations and is essential for growth signaling in these cells. researchgate.netnih.gov In contrast, wild-type FLT3 seems to primarily utilize the MAPK pathway for proliferative signals, and its ligand-dependent growth requires significantly higher concentrations of this compound for inhibition compared to ITD-FLT3. researchgate.netnih.gov These findings suggest that FLT3-targeted inhibition by compounds like this compound holds potential for selective cytotoxicity in ITD-FLT3-positive AML. researchgate.net
Research using this compound has helped to elucidate the molecular mechanisms driven by FLT3-ITD, highlighting the critical role of STAT5 activation. researchgate.netnih.gov Preclinical studies using transformed cells expressing FLT3-ITD demonstrated sensitivity to this compound treatment in culture, resulting in decreased STAT5 activity and growth inhibition. jax.org
Data from studies investigating the inhibitory effects of this compound on various cell lines illustrate its differential activity. For instance, in one study, this compound inhibited the growth of Ba/F3 cells expressing ITD-FLT3 at 1 µM, while a 30-fold higher concentration was needed to inhibit the growth of Ba/F3 cells expressing wild-type FLT3 stimulated with FLT3 ligand. nih.gov This underscores the potential selectivity of this compound for the constitutively active, mutated form of the kinase.
Investigation of this compound in Other Malignancies Driven by Class III RTKs
Beyond AML, the inhibitory profile of this compound against other class III RTKs like c-Kit suggests its potential relevance in other malignancies where these kinases play a driving role. caymanchem.comcaymanchem.com
Role in Gastrointestinal Stromal Tumor (GIST) Models (c-KIT-driven)
Gastrointestinal Stromal Tumor (GIST) is frequently driven by activating mutations in the c-KIT receptor tyrosine kinase. wjgnet.comaacrjournals.org Given that this compound inhibits c-Kit with an IC50 of 0.3 µM, it has been investigated in the context of c-KIT-driven malignancies like GIST. caymanchem.comcaymanchem.com While specific detailed research findings on this compound in GIST models were not extensively available in the provided context, its known inhibitory activity against c-Kit provides a rationale for its potential exploration as a molecular tool in understanding and targeting c-KIT-driven tumor growth, similar to other c-Kit inhibitors used in GIST therapy. wjgnet.comab-science.com
Implications for Melanoma Research (c-KIT activation by MC1R)
In melanoma, the c-KIT receptor can be activated downstream of the Melanocortin 1 Receptor (MC1R), particularly in the context of certain MC1R variants associated with increased skin cancer risk. nih.govuniba.it This transactivation of c-KIT by MC1R has been implicated in ERK pathway activation in melanoma cells. nih.gov
This compound has been utilized as a pharmacological tool to investigate the role of c-KIT in MC1R signaling in melanoma research. nih.gov Studies have shown that pretreatment of melanoma cells with this compound can impair ERK activation induced by NDP-MSH (a MC1R agonist), providing evidence for the involvement of c-KIT downstream of MC1R in this signaling cascade. nih.gov Although the pharmacology of some other c-KIT inhibitors might be less established, this compound has been used alongside other inhibitors like Sunitinib to confirm the role of c-KIT in this context. nih.gov This highlights the utility of this compound as a research tool to dissect complex signaling pathways in melanoma.
Combination Strategies with this compound for Enhanced Efficacy
To overcome potential resistance mechanisms and enhance therapeutic efficacy, combination strategies involving this compound have been explored, particularly in the context of AML.
Synergistic Interactions with Heat Shock Protein 90 (Hsp90) Inhibitors
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of many oncogenic client proteins, including mutated kinases like FLT3-ITD and c-Kit. frontiersin.orgnih.govnih.govhsp90.ca Inhibition of Hsp90 can lead to the degradation of its client proteins, disrupting critical signaling pathways. frontiersin.orghsp90.ca
Studies have demonstrated synergistic effects when combining this compound with Hsp90 inhibitors, such as 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), in leukemia cells with FLT3 mutations. nih.gov This synergistic interaction appears to be mediated, at least in part, through the key role of the STAT5 signal transduction pathway. nih.gov Combined treatment with 17-AAG and this compound has been shown to reduce the levels of phosphorylated FLT3 and phosphorylated STAT5, leading to enhanced G0/G1 arrest and apoptosis in FLT3-ITD and amplified wild-type FLT3 cell lines. nih.gov These findings suggest that combining FLT3 kinase inhibitors like this compound with Hsp90 inhibitors can enhance targeted therapy in leukemias with FLT3 mutations. nih.gov
Exploration of Combined Therapy with Mammalian Target of Rapamycin (mTOR) Inhibitors
The mammalian Target of Rapamycin (mTOR) signaling pathway is another crucial pathway involved in cell growth, proliferation, and survival, and it can be activated downstream of FLT3 kinase, particularly in FLT3-mutated AML cells. nih.govmdpi.commdpi.com
Research has explored the potential benefits of combining this compound with mTOR inhibitors. Studies have shown that mTOR signaling acts downstream of mutated FLT3 kinase, and treatment with this compound can lead to a concentration-dependent decrease in the phosphorylation of key mTOR signaling proteins like p-mTOR, p-p70S6K, p-rpS6, and p-4EBP1 in FLT3-mutated AML cell lines. nih.gov These changes were accompanied by a decrease in cell proliferation and an increase in cell death. nih.gov Furthermore, these biological effects were augmented when combined treatment with this compound and Rapamycin (an mTOR inhibitor) was used. nih.gov This provides evidence that mTOR signaling is an important downstream mediator of the oncogenic pathway activated by mutated FLT3 and that direct inhibition of mTOR may potentially augment the therapeutic potential of FLT3 inhibitors like this compound. nih.gov
Understanding of Resistance Mechanisms to FLT3 Inhibitors including Insights from this compound
This compound has been identified and studied as a selective kinase inhibitor, particularly in the context of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). researchgate.netnih.gov Research involving this compound has provided valuable insights into the mechanisms by which leukemia cells can develop resistance to FLT3 inhibitors.
This compound functions as a reversible, ATP-competitive inhibitor of class III receptor tyrosine kinases. guidetoimmunopharmacology.org Studies specifically investigating its activity against FLT3 found that this compound selectively inhibited the growth of interleukin-3-independent Ba/F3 cells expressing ITD-FLT3 at a concentration of 1 µM. nih.gov Notably, a significantly higher concentration (30-fold) was required to inhibit the growth of Ba/F3 cells expressing wild-type FLT3 (wt-FLT3) in the presence of FLT3 ligand. nih.gov However, despite this differential effect on cell growth, this compound was found to suppress the kinase activities of both wt-FLT3 and ITD-FLT3 equally in biochemical assays, suggesting that the downstream signaling pathways utilized for proliferation differ between the two forms of the receptor. nih.gov
Further analysis using this compound as a probe revealed that STAT5 activation is essential for the growth signaling driven by ITD-FLT3. researchgate.netnih.gov In contrast, wt-FLT3 appeared to primarily utilize the MAPK pathway for transmitting proliferative signals. nih.gov These findings highlight the aberrant STAT5 activation elicited by the ITD mutation in FLT3 as a critical dependency in these cells, which contributes to their increased sensitivity to inhibitors like this compound. researchgate.net
Beyond elucidating differential signaling, this compound has also been instrumental in identifying and characterizing specific mutations that confer resistance to FLT3 inhibitors. In a study designed to identify resistance mutations in the ATP-binding region of FLT3, this compound was one of several inhibitors used to test the sensitivity of mutated FLT3-ITD expressed in Ba/F3 cells. aacrjournals.orgresearchgate.net This research identified several potential point mutations that could lead to resistance. aacrjournals.org
Crucially, the G697R mutation in the FLT3 kinase domain was found to confer high-level resistance to all tested inhibitors, including this compound. aacrjournals.orgresearchgate.netnih.gov This suggests that a single amino acid substitution at this position can significantly impair the binding and effectiveness of multiple structurally different FLT3 inhibitors. aacrjournals.orgnih.gov The observation that the G697R mutation leads to cross-resistance, including to this compound, underscores its potential clinical significance as a mechanism of acquired resistance in patients treated with FLT3 inhibitors. aacrjournals.orgresearchgate.netnih.gov
Other mechanisms contributing to resistance to FLT3 inhibitors, which have been studied in the broader context of FLT3-mutated AML and are relevant to the challenges addressed by inhibitors like this compound, include acquired point mutations in the kinase domain (such as N676K), upregulation of anti-apoptotic proteins like MCL-1, increased expression of survivin, enhanced activation of STAT signaling pathways, and the activation of alternative survival and proliferative pathways like RAS/MAPK and PI3K/AKT/mTOR. nih.govnih.govmdpi.com
Biomarker Discovery and Validation for Responsive Patient Populations
The research conducted with this compound has contributed to the understanding of potential biomarkers for identifying patient populations likely to respond to FLT3 inhibitors. The finding that aberrant STAT5 activation is essential for the growth signaling of ITD-FLT3 and contributes to increased sensitivity to this compound suggests that the presence of the FLT3-ITD mutation and the resulting activation status of downstream pathways like STAT5 could serve as predictive biomarkers for response to FLT3-targeted therapies. researchgate.netnih.gov
While specific clinical studies validating STAT5 activation or other markers using this compound in patient populations were not detailed in the provided information, the preclinical insights gained from studies with this compound support the rationale for investigating the FLT3-ITD mutation itself and key downstream signaling molecules as biomarkers for patient stratification and predicting therapeutic outcomes with FLT3 inhibitors. The differential reliance on STAT5 signaling by ITD-FLT3, as revealed through the use of this compound, highlights a key biological difference that could be exploited for identifying responsive individuals. researchgate.netnih.gov
The prevalence of FLT3 mutations, particularly FLT3-ITD, in a significant subset of AML patients (20-30%) makes the identification of reliable biomarkers crucial for guiding treatment decisions and improving patient outcomes with targeted therapies. researchgate.netnih.govmdpi.com The fundamental research conducted with compounds like this compound provides a basis for the ongoing efforts in biomarker discovery and validation in FLT3-mutated AML.
Chemical Synthesis Strategies Relevant to Tricyclic Benzofurano Indazolo Inhibitors
General Academic Approaches to the Benzofurano-Indazolo Core Structure
The benzofurano-indazolo core structure, exemplified by compounds like GTP 14564 (3-phenyl-1H-benzofuro[3,2-c]pyrazole), consists of a fused system combining a benzofuran (B130515) and an indazole moiety. tocris.comciteab.comrndsystems.combioscience.co.ukscbt.comcaymanchem.com The construction of such tricyclic systems often involves the sequential formation and annulation of the constituent heterocyclic rings.
General strategies for synthesizing the benzofuran core frequently involve the cyclization of appropriately substituted precursors. Methods can include the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring. Similarly, indazole ring systems can be constructed through various cyclization reactions, often involving hydrazine (B178648) derivatives and suitable aromatic or heteroaromatic precursors. rsc.org
The fusion of these two ring systems to form the tricyclic benzofurano-indazolo core can be achieved through several approaches. One common strategy in the synthesis of fused heterocycles involves building one ring onto an existing bicyclic system or coupling two pre-formed heterocyclic fragments. For instance, methods for synthesizing related tricyclic structures, such as benzofuro[3,2-c]pyrimidines, have been described, involving the cyclization of precursors containing both the benzofuran and pyrimidine (B1678525) functionalities. google.com While specific routes for the benzofurano[3,2-c]pyrazole core of this compound are not extensively detailed in the general literature, analogous cyclization and annulation strategies commonly employed in the synthesis of related fused heterocycles would be relevant. These could potentially involve building the pyrazole (B372694) ring onto a benzofuran intermediate or vice versa, or constructing both rings simultaneously from a common precursor.
Academic research has explored various reactions for constructing fused aromatic and heteroaromatic systems, including cycloaromatization reactions and intramolecular cyclizations. researchgate.netcore.ac.ukrsc.orgacs.org The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the final tricyclic core, and the need for regioselectivity in the cyclization steps.
Methodologies for Functionalization and Derivatization for Kinase Inhibitor Design
Common methodologies for functionalization include:
Substitution Reactions: Introducing halogen atoms, alkyl groups, aryl groups, or heteroaryl groups onto the core structure through electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), or other metal-catalyzed transformations. These reactions allow for diversification of the scaffold and exploration of structure-activity relationships.
Introduction of Linkers and Side Chains: Attaching various linkers and side chains containing functional groups such as amines, amides, alcohols, ethers, or carboxylic acids. These groups can be important for interacting with the kinase active site, improving solubility, or enabling conjugation for prodrug strategies or targeted delivery. nih.govgoogle.com
Nitration, Reduction, and Amination: Introducing nitro groups followed by reduction to amines provides handles for further functionalization, such as amide bond formation or reductive amination.
The design of kinase inhibitors often involves targeting specific regions within the kinase active site, such as the ATP binding pocket or allosteric sites. Functionalization strategies are guided by structural information of the target kinase and computational modeling to predict favorable interactions. nih.gov For inhibitors like this compound, which targets class III receptor tyrosine kinases such as c-Fms, c-Kit, and FLT3, the nature and position of substituents on the benzofurano-indazole core are critical for achieving potent and selective inhibition. tocris.comrndsystems.comcaymanchem.comguidetopharmacology.org
Considerations for Stereoselective Synthesis in Analog Development
Stereochemistry can play a significant role in the biological activity of small molecule inhibitors, including kinase inhibitors. While the core benzofurano-indazolo structure of this compound itself is planar and does not possess chiral centers, the development of analogs with substituents on the core or on appended side chains may introduce stereogenic centers or elements of chirality.
When developing analogs with potential stereocenters, stereoselective synthesis becomes an important consideration. Stereoselective methods aim to produce a desired stereoisomer in preference to others. This is crucial because different stereoisomers can exhibit different pharmacokinetic profiles, binding affinities to the target, and potential for off-target effects.
Approaches to stereoselective synthesis include:
Chiral Auxiliaries: Attaching a chiral auxiliary to a reactant to temporarily introduce chirality, influencing the stereochemical outcome of a reaction. The auxiliary is removed after the stereoselective step.
Chiral Reagents: Utilizing chiral reagents (e.g., chiral catalysts, chiral reducing agents) that can induce asymmetry during the reaction. rsc.org
Asymmetric Catalysis: Employing chiral catalysts, often metal complexes or organocatalysts, to catalyze a reaction and control the stereochemical outcome with high efficiency.
Biocatalysis: Using enzymes, which are inherently chiral, to catalyze reactions with high chemo-, regio-, and stereoselectivity. researchgate.net
Chiral Resolution: Separating a racemic mixture of stereoisomers into individual enantiomers using methods such as chiral chromatography or crystallization with a chiral resolving agent. google.com
In the context of developing benzofurano-indazolo kinase inhibitors, incorporating stereoselective synthesis methods during the introduction of chiral substituents or the formation of chiral centers in side chains is essential for obtaining stereochemically pure analogs. This allows for a thorough evaluation of the stereoisomers' biological activities and can lead to the identification of more potent and selective drug candidates. google.comgoogle.com
Future Perspectives and Emerging Research Directions
Investigation of Off-Target Effects and Polypharmacology in Research Models
GTP 14564 is known to inhibit multiple kinases, classifying it as a compound with polypharmacological properties. citeab.comymilab.comguidetoimmunopharmacology.org Polypharmacology, the interaction of a drug with multiple targets, can lead to both beneficial synergistic effects and undesired off-target effects. While its primary targets (FLT3, c-Fms, c-Kit, PDGFRβ) are established, a comprehensive understanding of all potential off-target interactions is crucial for fully characterizing its biological profile and potential applications. guidetoimmunopharmacology.org
Future research directions in this area involve conducting extensive kinase profiling screens and other unbiased target identification studies in various research models. guidetoimmunopharmacology.org These studies could utilize techniques such as activity-based protein profiling or thermal proteome profiling to identify proteins that bind to or are modulated by this compound beyond its known targets. guidetoimmunopharmacology.org Investigating these off-target effects in relevant cellular and in vivo models is essential to differentiate between on-target effects and those mediated by unintended interactions. This research will contribute to a more complete understanding of this compound's mechanism of action and inform its potential use as a research tool or therapeutic lead compound.
Development of Next-Generation FLT3 Inhibitors Based on this compound Scaffold Insights
This compound has demonstrated activity as an inhibitor of FLT3, including the constitutively active internal tandem duplication (ITD) mutation frequently found in acute myeloid leukemia (AML). Despite the development of several FLT3 inhibitors, acquired resistance remains a significant challenge in treating FLT3-driven cancers. Understanding the structural basis of how inhibitors like this compound interact with FLT3 and its mutated forms is vital for designing next-generation inhibitors capable of overcoming resistance mechanisms, such as gatekeeper mutations.
Future research could involve detailed structural analysis of this compound in complex with FLT3 kinase domain, potentially through X-ray crystallography or cryo-EM. Insights gained from such studies regarding the binding pose and key interactions of GTP 14654 could inform the design of novel compounds utilizing similar or modified scaffolds. Structure-activity relationship (SAR) studies based on the this compound scaffold could explore modifications aimed at improving potency, selectivity, and the ability to inhibit resistant mutations. This could lead to the development of new FLT3 inhibitors with enhanced efficacy and a reduced likelihood of resistance development.
Role of this compound in Mechanistic Studies of Drug Resistance in RTK-Driven Cancers
Receptor tyrosine kinases play a critical role in the development and progression of various cancers, and resistance to RTK inhibitors is a common therapeutic challenge. This compound, as an inhibitor of several RTKs, can serve as a valuable tool in research models to study the mechanisms by which cancer cells develop resistance to targeted therapies. ymilab.com
Future research can utilize this compound in preclinical models of RTK-driven cancers to induce and study acquired resistance. By treating cancer cell lines or animal models with this compound, researchers can investigate the emergent resistance mechanisms, such as the activation of bypass signaling pathways or the development of target mutations. Analyzing the molecular changes that occur in resistant cells in the presence of this compound can provide insights into the complex adaptive strategies employed by cancer cells, contributing to the broader understanding of drug resistance in RTK-driven malignancies. This knowledge can then be used to develop strategies to overcome or prevent resistance.
Exploration of Novel Biological Targets or Pathways Modulated by this compound (e.g., Hepcidin regulation)
Beyond its established role as a kinase inhibitor, research has indicated that this compound can modulate other biological pathways, such as the regulation of Hepcidin expression. citeab.comymilab.com Hepcidin is a key hormone controlling systemic iron homeostasis, and its dysregulation is implicated in various iron disorders. ymilab.com Studies have shown that this compound can significantly upregulate Hepcidin expression, potentially by affecting BMP and Stat3 signaling pathways, which are known regulators of Hepcidin. citeab.comymilab.com
This finding opens up a novel avenue for research into the biological functions of this compound beyond its role in kinase inhibition. Future studies could delve deeper into the precise molecular mechanisms by which this compound influences Hepcidin synthesis and secretion. This includes identifying the specific targets or pathways involved in this regulatory effect and determining if this modulation has physiological consequences in relevant models of iron metabolism disorders. Exploring this link could reveal previously unrecognized therapeutic potential for this compound or its derivatives in conditions related to iron overload or deficiency.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery and research to accelerate the identification of potential drug candidates, predict target interactions, and understand complex biological systems. These technologies hold significant promise for advancing research on compounds like this compound.
Q & A
Q. What is the primary mechanism of action of GTP 14564 in cellular models of leukemia?
this compound is a cell-permeable tricyclic benzofuran indole compound that selectively inhibits class III receptor tyrosine kinases (RTKs), particularly FLT3 and its internal tandem duplication (ITD) mutant (ITD-FLT3). It suppresses kinase activity by competitively binding to the ATP-binding site, thereby blocking downstream signaling pathways such as STAT5 and MAPK, which are critical for leukemic cell proliferation .
Q. How does this compound distinguish between wild-type FLT3 (wt-FLT3) and ITD-FLT3 in experimental settings?
this compound exhibits 30-fold higher potency against ITD-FLT3 compared to wt-FLT3 in Ba/F3 cell models. While it equally inhibits kinase activity of both variants, ITD-FLT3-driven cells rely on STAT5 activation for survival, making them more sensitive to this compound. In contrast, wt-FLT3 predominantly activates the MAPK pathway, which is less dependent on this compound for growth signaling .
Q. What are standard in vitro assays for evaluating this compound efficacy?
- Dose-response curves : Measure IC₅₀ values in FLT3-ITD vs. wt-FLT3 cell lines (e.g., Ba/F3 cells).
- Western blotting : Assess phosphorylation levels of FLT3 (p-FLT3), STAT5 (p-STAT5), and MAPK.
- Apoptosis assays : Use Annexin V/PI staining to quantify cell death after treatment.
- Cell cycle analysis : Detect G0/G1 arrest via flow cytometry .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s off-target effects in kinase inhibition screens?
- Kinase profiling : Use high-throughput kinase assays (e.g., KinomeScan) to identify off-target interactions.
- CRISPR/Cas9 validation : Knock out suspected off-target kinases (e.g., c-Kit) to isolate this compound’s primary effects .
- Dose titration : Compare low-dose (1 µM) vs. high-dose (30 µM) responses to distinguish FLT3-specific inhibition from broader kinase suppression .
Q. What experimental designs optimize this compound’s synergistic potential with other therapeutic agents?
- Combination index (CI) analysis : Pair this compound with HSP90 inhibitors (e.g., 17-AAG) to amplify apoptosis in FLT3-ITD cells.
- Sequential vs. concurrent dosing : Test whether pre-treatment with this compound enhances 17-AAG’s ability to degrade FLT3-ITD.
- In vivo validation : Use xenograft models to assess tumor regression and survival outcomes .
Q. How can researchers address variability in this compound’s efficacy across different FLT3-ITD mutations?
- Mutation mapping : Analyze ITD length and tyrosine residue positions (e.g., Y591/Y599) to correlate with STAT5 activation sensitivity.
- Structural modeling : Predict this compound binding affinity using molecular docking simulations of mutant FLT3 variants.
- Patient-derived cells : Validate findings in primary AML samples with diverse ITD configurations .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound-induced changes in signaling pathways?
- Multivariate regression : Correlate p-FLT3/p-STAT5 levels with apoptosis rates.
- Time-course experiments : Use mixed-effects models to account for temporal variations in kinase inhibition.
- Reproducibility checks : Include biological triplicates and orthogonal assays (e.g., phospho-flow cytometry) .
Q. How should researchers control for batch variability in this compound formulations?
- HPLC validation : Confirm purity (>98%) and stability of this compound stock solutions.
- Solvent controls : Use DMSO vehicle controls matched to treatment concentrations.
- Inter-laboratory calibration : Share reference samples with collaborating labs to standardize protocols .
Data Interpretation Challenges
Q. Why might this compound fail to induce apoptosis in certain FLT3-ITD models?
- Compensatory pathways : Activation of alternative survival signals (e.g., PI3K/AKT) may bypass FLT3 inhibition.
- Microenvironment factors : Stromal cells in co-culture systems can secrete cytokines (e.g., IL-6) that rescue leukemic cells.
- Mutation heterogeneity : Subclonal ITD variants with low STAT5 dependency may exhibit resistance .
Q. How can researchers reconcile discrepancies between in vitro and in vivo responses to this compound?
- Pharmacokinetic profiling : Measure drug bioavailability and half-life in plasma/tissues.
- Tumor microenvironment modulation : Assess hypoxia or stromal interactions that alter drug penetration.
- Dosing optimization : Adjust regimens (e.g., intermittent vs. continuous) to balance efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
